molecular formula C23H24N2O5S B1144075 (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate CAS No. 1209492-89-6

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate

Cat. No.: B1144075
CAS No.: 1209492-89-6
M. Wt: 440.5 g/mol
InChI Key: PXSJQPOFDBWZNE-UHFFFAOYSA-N
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Description

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Research includes the synthesis of various amino acid derivatives, utilizing tert-butoxycarbonyl (Boc) protective groups. Such studies are fundamental in developing novel compounds for various biochemical applications (Abreu et al., 2003).

  • Development of Fluorescent Probes : Several studies have explored the synthesis of compounds that can serve as fluorescent probes. This application is significant in biological and chemical research for tracking and analyzing molecular processes (Abreu et al., 2004).

  • Pharmaceutical Research : Some research efforts have been directed towards synthesizing compounds with potential pharmaceutical applications, particularly in antimicrobial activity. Such research is crucial in the ongoing battle against drug-resistant bacteria and other pathogens (Abreu et al., 2004).

  • Polymerization Studies : The compound's derivatives have been used in polymerization studies, such as the anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates. This research is integral to the development of new polymeric materials with varied applications (Sanda et al., 2001).

  • Catalytic Reactions and Chemical Transformations : The compound and its derivatives play a role in various catalytic reactions and chemical transformations, essential for the synthesis of complex organic compounds. Such studies are fundamental in advancing organic chemistry and material science (Rybalkin et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate involves the synthesis of the key intermediate, (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate, followed by the protection of the amine group with tert-butoxycarbonyl (Boc) and subsequent coupling with N-Boc-glycine methyl ester to form the final product.", "Starting Materials": [ "2-bromo-4'-methoxyacetophenone", "benzo[b]thiophene-2-carbaldehyde", "methyl magnesium bromide", "2-aminobenzo[b]thiophen-4-ol", "tert-butoxycarbonyl chloride", "N-Boc-glycine methyl ester", "triethylamine", "dicyclohexylcarbodiimide", "dimethylformamide", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate by reacting 2-bromo-4'-methoxyacetophenone with benzo[b]thiophene-2-carbaldehyde in the presence of methyl magnesium bromide.", "Step 2: Synthesis of (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate by reducing (Z)-Methyl 2-(2-bromo-4'-methoxybenzo[b]thiophen-4-yloxy)-2-phenylacetate with 2-aminobenzo[b]thiophen-4-ol in the presence of palladium on carbon and hydrogen gas.", "Step 3: Protection of the amine group in (Z)-Methyl 2-(2-aminobenzo[b]thiophen-4-yloxy)-2-phenylacetate with tert-butoxycarbonyl (Boc) in the presence of triethylamine and tert-butoxycarbonyl chloride.", "Step 4: Coupling of N-Boc-glycine methyl ester with the protected amine group in (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate in the presence of dicyclohexylcarbodiimide and dimethylformamide.", "Step 5: Deprotection of the Boc group in the final product with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide and extraction with diethyl ether." ] }

CAS No.

1209492-89-6

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[[2-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-4-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C23H24N2O5S/c1-23(2,3)30-22(27)25-20(24)18-13-15-16(11-8-12-17(15)31-18)29-19(21(26)28-4)14-9-6-5-7-10-14/h5-13,19H,1-4H3,(H2,24,25,27)

InChI Key

PXSJQPOFDBWZNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC

Synonyms

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate

Origin of Product

United States

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